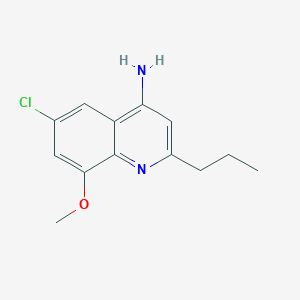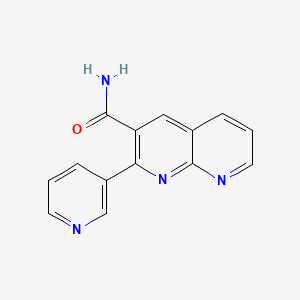![molecular formula C12H17N5O B11865181 4-Amino-2-isopropyl-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11865181.png)
4-Amino-2-isopropyl-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-Amino-2-isopropyl-N,6-diméthyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide est un composé hétérocyclique appartenant à la famille des pyrrolopyrimidines. Ces composés sont connus pour leurs diverses activités biologiques et sont souvent étudiés pour leurs applications thérapeutiques potentielles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-Amino-2-isopropyl-N,6-diméthyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide implique généralement des réactions en plusieurs étapes. Une méthode courante consiste en la cyclisation de précurseurs appropriés dans des conditions spécifiques. Par exemple, la préparation peut commencer par l'acylation de dérivés de pyrrole suivie d'une cyclisation à l'aide d'acétate d'ammonium . Une autre approche consiste à utiliser des réactions de déshydrogénation oxydative et d'annelation .
Méthodes de production industrielle
Les méthodes de production industrielle de ces composés impliquent souvent l'optimisation des conditions de réaction afin d'obtenir des rendements et une pureté plus élevés. Cela peut inclure l'utilisation de catalyseurs, de températures contrôlées et de solvants spécifiques pour faciliter les réactions de manière efficace .
Analyse Des Réactions Chimiques
Types de réactions
Le 4-Amino-2-isopropyl-N,6-diméthyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'agents comme le peroxyde d'hydrogène ou d'autres agents oxydants.
Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium.
Substitution : Le composé peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent :
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.
Catalyseurs : Palladium sur charbon, catalyseurs de cuivre.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des oxydes correspondants, tandis que la réduction peut produire des amines ou d'autres formes réduites .
Applications De Recherche Scientifique
Le 4-Amino-2-isopropyl-N,6-diméthyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction pour synthétiser des molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique, notamment en recherche sur le cancer.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 4-Amino-2-isopropyl-N,6-diméthyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Cette inhibition peut conduire à la perturbation des processus cellulaires, ce qui en fait un candidat potentiel pour la thérapie anticancéreuse . La structure du composé lui permet de s'insérer dans les sites actifs des enzymes, formant des complexes stables qui empêchent les enzymes de fonctionner normalement .
Mécanisme D'action
The mechanism of action of 4-Amino-2-isopropyl-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for cancer therapy . The compound’s structure allows it to fit into the active sites of enzymes, forming stable complexes that prevent the enzymes from functioning normally .
Comparaison Avec Des Composés Similaires
Composés similaires
Pyrazolo[3,4-d]pyrimidine : Un autre composé avec une structure de base similaire, connu pour ses activités biologiques.
Pyrrolopyrazine : Partage des similitudes structurales et est également étudié pour son potentiel thérapeutique.
Unicité
Le 4-Amino-2-isopropyl-N,6-diméthyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide se distingue par ses substitutions spécifiques, qui peuvent améliorer son activité biologique et sa sélectivité envers certaines cibles. Cela en fait un composé précieux pour la poursuite de la recherche et du développement dans divers domaines scientifiques .
Propriétés
Formule moléculaire |
C12H17N5O |
|---|---|
Poids moléculaire |
247.30 g/mol |
Nom IUPAC |
4-amino-N,6-dimethyl-2-propan-2-ylpyrrolo[3,4-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C12H17N5O/c1-6(2)11-15-8-7(10(13)16-11)5-17(4)9(8)12(18)14-3/h5-6H,1-4H3,(H,14,18)(H2,13,15,16) |
Clé InChI |
VLJJELSVZJRJBI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC2=C(N(C=C2C(=N1)N)C)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol](/img/structure/B11865140.png)





![Ethyl 6-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B11865173.png)



